1-(5-Iodo-2-methylphenyl)guanidine
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Overview
Description
1-(5-Iodo-2-methylphenyl)guanidine is a compound of significant interest in the field of organic chemistry It is characterized by the presence of an iodine atom attached to a methyl-substituted phenyl ring, which is further connected to a guanidine group
Preparation Methods
The synthesis of 1-(5-Iodo-2-methylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 5-iodo-2-methylaniline with cyanamide under specific conditions to form the desired guanidine derivative . Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to obtain diverse guanidines . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(5-Iodo-2-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the guanidine group.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures, which are valuable in medicinal chemistry.
Scientific Research Applications
1-(5-Iodo-2-methylphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and organocatalysts.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 1-(5-Iodo-2-methylphenyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with proteins, leading to inhibition or modulation of their activity. This compound can also interact with nucleic acids, affecting gene expression and cellular processes .
Comparison with Similar Compounds
1-(5-Iodo-2-methylphenyl)guanidine can be compared with other guanidine derivatives, such as:
1-(4-Iodo-2-methylphenyl)guanidine: Similar structure but with the iodine atom in a different position, leading to variations in reactivity and biological activity.
1-(5-Bromo-2-methylphenyl)guanidine: Bromine substitution instead of iodine, affecting the compound’s chemical properties and applications.
1-(5-Iodo-2-ethylphenyl)guanidine: Ethyl substitution instead of methyl, resulting in differences in steric effects and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Biological Activity
1-(5-Iodo-2-methylphenyl)guanidine is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural characteristics and biological activities. This article provides an overview of its biological activity, including enzyme inhibition, protein interactions, and potential therapeutic applications.
Structural Overview
This compound has the following molecular characteristics:
- Molecular Formula : C10H12I N3
- Molecular Weight : Approximately 275.09 g/mol
The compound features a guanidine functional group attached to a phenyl ring with an iodine atom and a methyl substituent, which significantly influences its reactivity and biological properties.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor. It has been utilized in various studies to explore its effects on specific enzymatic pathways. For instance, it has shown potential in inhibiting MSK1 (mitogen and stress-activated protein kinase 1), which is crucial in inflammatory responses. The compound demonstrated an IC50 value of approximately 18 µM in inhibiting MSK1 activity, indicating moderate potency .
Protein Interactions
The compound interacts with proteins through hydrogen bonding and electrostatic interactions. These interactions are essential for modulating the activity of target biomolecules, which can lead to changes in cellular processes such as gene expression and signal transduction. Its guanidine moiety facilitates these interactions, allowing for stable complex formation with various biological molecules.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Differences | Unique Properties |
---|---|---|
1-(4-Iodo-2-methylphenyl)guanidine | Iodine atom in the ortho position | Different reactivity patterns due to substitution location |
1-(5-Bromo-2-methylphenyl)guanidine | Bromine instead of iodine | Variations in chemical properties due to halogen differences |
1-(5-Iodo-2-ethylphenyl)guanidine | Ethyl substitution instead of methyl | Altered steric effects impacting reactivity |
These comparisons highlight how variations in halogen substitution and alkyl groups can influence both chemical behavior and biological activity, underscoring the uniqueness of this compound within this class of compounds.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- MSK1 Inhibition : In vitro assays demonstrated that this compound effectively inhibited MSK1 activity, leading to reduced inflammatory cytokine release (IC50 ~18 µM). This suggests potential therapeutic applications in treating inflammatory diseases .
- Protein Binding Studies : Investigations into the binding affinity of this compound to various proteins revealed its capability to form stable complexes, which is critical for understanding its mechanism of action. The guanidine group enhances binding through multiple interaction modes.
- Gene Expression Modulation : Preliminary studies indicate that this compound may influence gene expression patterns by interacting with nucleic acids, although further research is required to elucidate these mechanisms fully.
Properties
Molecular Formula |
C8H10IN3 |
---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
2-(5-iodo-2-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10IN3/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI Key |
XMRNZNSLZPKYPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)I)N=C(N)N |
Origin of Product |
United States |
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